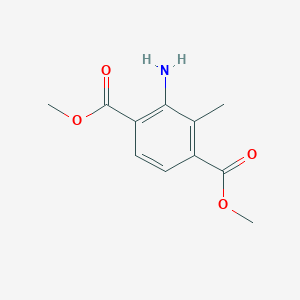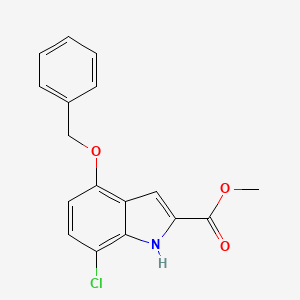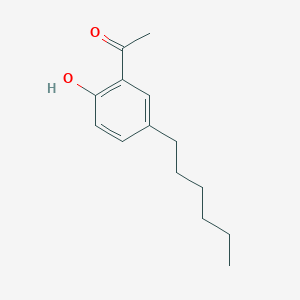![molecular formula C24H24ClN5O2 B2710226 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-83-6](/img/structure/B2710226.png)
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione core, which is a type of heterocyclic compound. This core is substituted with a 3-chloro-2-methylphenyl group, a methyl group, and a 3-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, it’s difficult to predict these properties for this compound .Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A study by Mo et al. (2015) synthesized derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, which exhibited moderate to good inhibitory activities against DPP-IV. This suggests potential applications in diabetes management, as DPP-IV inhibitors are used to improve glycemic control in patients with type 2 diabetes (Mo et al., 2015).
Neurodegenerative Disease Treatment
Research by Brunschweiger et al. (2014) on 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which are structurally similar to the queried compound, identified potent dual-target-directed adenosine receptor antagonists. These compounds showed triple-target inhibition, suggesting potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's (Brunschweiger et al., 2014).
Anti-Inflammatory Activity
A study by Kaminski et al. (1989) on substituted analogues of pyrimidopurinediones, similar to the compound , demonstrated anti-inflammatory activity in a chronic inflammation model. This suggests potential applications in the development of anti-inflammatory drugs (Kaminski et al., 1989).
Antimicrobial Activity
Bakkestuen et al. (2005) synthesized 9-benzylpurines, which demonstrated significant inhibitory activity against Mycobacterium tuberculosis. Given the structural similarities, the compound could potentially have antimicrobial properties, particularly against tuberculosis (Bakkestuen et al., 2005).
Antiviral Activity
Research by Kelley et al. (1988) on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated notable antiviral activity against rhinovirus. This indicates potential applications of the compound in the development of antiviral drugs (Kelley et al., 1988).
Mecanismo De Acción
Propiedades
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-7-4-8-17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-6-12-29(20)23)19-10-5-9-18(25)16(19)2/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABBCUREINSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C(=CC=C5)Cl)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)
![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710160.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)

